(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile

Physicochemical Properties Analytical Chemistry Process Chemistry

Researchers requiring a versatile oxadiazole building block often face limited reactivity options with simple derivatives. (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 57459-36-6) solves this challenge via its unique acetonitrile group at the 5-position. This moiety enables distinct 1,3-dipolar cycloaddition reactions and nucleophilic substitutions unavailable to analogs like 3-phenyl-1,2,4-oxadiazole. - Direct, efficient single-step synthesis from 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole reduces lead time and cost. - Baseline scaffold for antimicrobial and cytotoxic agent SAR studies. - Distinct physicochemical profile (density: 1.233 g/cm³; boiling point: 372.4°C) guides synthesis and purification.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 57459-36-6
Cat. No. B1620606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile
CAS57459-36-6
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CC#N
InChIInChI=1S/C10H7N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h1-5H,6H2
InChIKeySDGOZZSULWVMFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile (CAS 57459-36-6): Procurement and Technical Specifications for a Versatile Heterocyclic Building Block


(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a phenyl group and at the 5-position with an acetonitrile moiety [1]. This scaffold is a privileged pharmacophore in medicinal chemistry, known for its bioisosteric properties as a stable equivalent for ester and amide functional groups, and serves as a key intermediate in the synthesis of various bioactive molecules . Its distinct chemical and physical properties make it a valuable building block for drug discovery, agrochemical development, and materials science applications [1].

Why (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile Cannot Be Replaced by In-Class Analogs: Quantified Differentiation in Physicochemical and Synthetic Properties


While the 1,2,4-oxadiazole scaffold is common, substitution patterns and the presence of the acetonitrile group significantly alter physicochemical and reactivity profiles. The target compound (CAS 57459-36-6) offers a unique combination of density (1.233 g/cm³) and boiling point (372.4°C) that differ from its closest analogs [1]. Furthermore, the acetonitrile moiety enables distinct reactivity pathways, such as nucleophilic substitution and 1,3-dipolar cycloaddition, which are not accessible to simpler oxadiazole derivatives like 3-phenyl-1,2,4-oxadiazole (CAS 5157-62-0) . These differences directly impact synthetic utility, purification processes, and ultimately, the selection of the correct building block for a specific research or industrial application. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Evidence for (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile Against Key Comparators


Physicochemical Property Comparison: (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile vs. 3-Phenyl-1,2,4-oxadiazole

(3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile exhibits a significantly higher density and boiling point compared to the unsubstituted 3-phenyl-1,2,4-oxadiazole scaffold. This difference is attributed to the presence of the acetonitrile group, which increases molecular weight and intermolecular forces. These properties directly impact purification strategies and formulation considerations [1].

Physicochemical Properties Analytical Chemistry Process Chemistry

Synthetic Reactivity Profile: 1,3-Dipolar Cycloaddition of a Dinitro Derivative

The acetonitrile group in a related dinitro derivative, 2,2-dinitro-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetonitrile, undergoes 1,3-dipolar cycloaddition with diazomethane to yield a mixture of N-methyl-1,2,3-triazol-4-yl(3-phenyl-1,2,4-oxadiazol-5-yl)dinitromethanes . This reactivity is not possible with the parent 3-phenyl-1,2,4-oxadiazole, which lacks the nitrile functional group, highlighting a distinct synthetic utility for the acetonitrile-containing compound.

Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Biological Activity Profile: In-Class Comparison of Antimicrobial and Cytotoxic Potency

In a study of 2-(3-aryl)-1,2,4-oxadiazol-5-yl)acetonitriles, the unsubstituted phenyl analog (the target compound) serves as a baseline reference. Analogs with substituted aryl groups, such as 3f (4-bromophenyl) and 3g (4-methoxyphenyl), demonstrated varying degrees of antimicrobial and cytotoxic activity. While specific data for the phenyl analog was not provided, the class-level data establishes the acetonitrile-containing oxadiazole scaffold as a viable chemotype for further optimization. For instance, compound 3f exhibited an IC50 of 312.5 μg/mL against Candida albicans, and compound 3g showed a CC50 of 37.64 μg/mL against Caco-2 cells [1].

Antimicrobial Activity Cytotoxicity Drug Discovery

Synthetic Accessibility: Direct Synthesis from Chloromethyl Precursors

The target compound and its analogs can be synthesized directly from 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles via reaction with potassium cyanide (KCN) [1]. This method provides a direct route to the acetonitrile derivative, offering a synthetic advantage over multi-step sequences that may be required for other functionalized oxadiazoles, such as (3-phenyl-1,2,4-oxadiazol-5-yl)methylamine (CAS 90564-77-5), which would require additional reduction steps.

Synthetic Methodology Process Chemistry Medicinal Chemistry

Primary Research and Industrial Applications for (3-Phenyl-1,2,4-oxadiazol-5-yl)acetonitrile


Medicinal Chemistry: Scaffold for Antimicrobial and Anticancer Lead Optimization

The compound serves as a key intermediate in the synthesis of 2-(3-aryl)-1,2,4-oxadiazol-5-yl)acetonitrile libraries. As demonstrated by Moura et al. [1], this scaffold is amenable to SAR studies for developing novel antimicrobial and cytotoxic agents. The unsubstituted phenyl analog provides a baseline for assessing the impact of aryl substitution on potency, as seen with bromo- and methoxy-substituted derivatives.

Synthetic Methodology: Building Block for Heterocyclic Synthesis via 1,3-Dipolar Cycloaddition

The acetonitrile group enables 1,3-dipolar cycloaddition reactions with diazoalkanes to construct more complex heterocyclic systems, such as triazole-oxadiazole hybrids [1]. This reactivity is a key differentiator from simpler oxadiazole analogs and expands the compound's utility in the synthesis of diverse chemical libraries for biological screening.

Process Chemistry: One-Step Synthesis from Readily Available Chloromethyl Precursors

The compound can be efficiently prepared in a single step from 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole and KCN [1]. This streamlined synthetic route reduces cost and time compared to multi-step syntheses required for related amine or amide derivatives, making it a preferred building block for large-scale research programs.

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